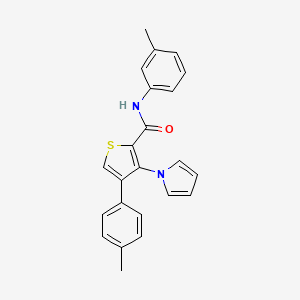

N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

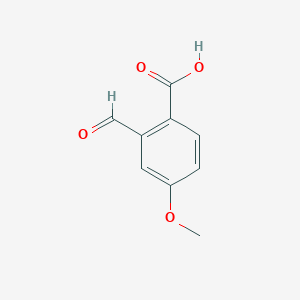

Descripción general

Descripción

N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as MMPTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC belongs to the class of compounds known as thiophenes, which have been shown to have various biological activities.

Aplicaciones Científicas De Investigación

Dearomatising Cyclisations and Rearrangements

Thiophene-3-carboxamides, bearing substituents, undergo dearomatising cyclisation when treated with lithium diisopropylamide (LDA). These rearrangements lead to the formation of various products such as pyrrolinones, azepinones, or partially saturated azepinothiophenes. This demonstrates the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse heterocyclic structures which could have potential applications in drug development and materials science (Clayden et al., 2004).

Synthesis of Pyrroline Derivatives

A method described for synthesizing 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines showcases a facile and efficient approach. This involves the treatment of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride followed by nucleophilic cyclization. The process demonstrates the compound's potential in constructing complex molecules that could be of interest for pharmacological studies (Korkmaz & Zora, 2020).

Heterocyclic Synthesis Enhancements

The use of thiophene derivatives in heterocyclic synthesis is crucial for the development of new compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized to yield a variety of derivatives such as pyrazole, isoxazole, pyrimidine, and triazine. These synthetic methodologies provide a gateway for the creation of novel molecules that could be tested for various pharmacological properties (Mohareb et al., 2004).

Application in Conducting Polymers

A mixture of isomers including thiophene-2-yl-substituted pyrroles has been synthesized and polymerized, resulting in soluble polymers with potential electrochromic device applications. This research points towards the compound's potential utility in materials science, specifically in the development of new materials for electronic applications (Variş et al., 2006).

Exploring Structural Diversity

The study on the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers containing an angular dipyridyl ligand with an amide spacer reveals the intricacy of molecular design. Such research underscores the potential of thiophene derivatives in contributing to the field of coordination chemistry and the design of metal-organic frameworks (MOFs) for catalysis, separation, or storage applications (Yeh et al., 2008).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-16-8-10-18(11-9-16)20-15-27-22(21(20)25-12-3-4-13-25)23(26)24-19-7-5-6-17(2)14-19/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOHMHBGZLIPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)

![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)